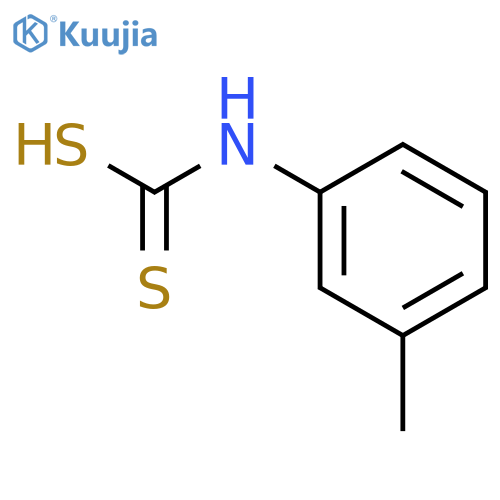Cas no 53662-45-6 ((3-methylphenyl)aminomethanedithioic acid)

53662-45-6 structure
商品名:(3-methylphenyl)aminomethanedithioic acid
(3-methylphenyl)aminomethanedithioic acid 化学的及び物理的性質
名前と識別子
-
- Carbamodithioic acid, (3-methylphenyl)-
- (3-methylphenyl)aminomethanedithioic acid
- [(3-Methylphenyl)amino]methanedithioicacid
- EN300-1067054
- [(3-Methylphenyl)amino]methanedithioic acid
- 53662-45-6
-
- インチ: InChI=1S/C8H9NS2/c1-6-3-2-4-7(5-6)9-8(10)11/h2-5H,1H3,(H2,9,10,11)
- InChIKey: YPIJYJNKNZDPFQ-UHFFFAOYSA-N
- ほほえんだ: CC1=CC(=CC=C1)NC(=S)S
計算された属性
- せいみつぶんしりょう: 183.01777
- どういたいしつりょう: 183.01764164g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 11
- 回転可能化学結合数: 1
- 複雑さ: 147
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 45.1Ų
- 疎水性パラメータ計算基準値(XlogP): 2.9
じっけんとくせい
- PSA: 12.03
(3-methylphenyl)aminomethanedithioic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1067054-5.0g |
[(3-methylphenyl)amino]methanedithioic acid |
53662-45-6 | 5.0g |
$1199.0 | 2023-07-10 | ||
| Enamine | EN300-1067054-0.1g |
[(3-methylphenyl)amino]methanedithioic acid |
53662-45-6 | 95% | 0.1g |
$364.0 | 2023-10-28 | |
| Enamine | EN300-1067054-0.05g |
[(3-methylphenyl)amino]methanedithioic acid |
53662-45-6 | 95% | 0.05g |
$348.0 | 2023-10-28 | |
| Enamine | EN300-1067054-1g |
[(3-methylphenyl)amino]methanedithioic acid |
53662-45-6 | 95% | 1g |
$414.0 | 2023-10-28 | |
| Enamine | EN300-1067054-2.5g |
[(3-methylphenyl)amino]methanedithioic acid |
53662-45-6 | 95% | 2.5g |
$810.0 | 2023-10-28 | |
| Enamine | EN300-1067054-0.5g |
[(3-methylphenyl)amino]methanedithioic acid |
53662-45-6 | 95% | 0.5g |
$397.0 | 2023-10-28 | |
| Enamine | EN300-1067054-10.0g |
[(3-methylphenyl)amino]methanedithioic acid |
53662-45-6 | 10.0g |
$1778.0 | 2023-07-10 | ||
| Enamine | EN300-1067054-1.0g |
[(3-methylphenyl)amino]methanedithioic acid |
53662-45-6 | 1.0g |
$414.0 | 2023-07-10 | ||
| Enamine | EN300-1067054-5g |
[(3-methylphenyl)amino]methanedithioic acid |
53662-45-6 | 95% | 5g |
$1199.0 | 2023-10-28 | |
| Enamine | EN300-1067054-10g |
[(3-methylphenyl)amino]methanedithioic acid |
53662-45-6 | 95% | 10g |
$1778.0 | 2023-10-28 |
(3-methylphenyl)aminomethanedithioic acid 関連文献
-
Bastian C. Krüger,Sven Meyer,Roman J. V. Wagner,Tim Schäfer Phys. Chem. Chem. Phys., 2017,19, 19896-19903
-
Shushi Suzuki,Yousuke Tomita Dalton Trans., 2015,44, 4186-4194
-
Ou Zhuo,Lijun Yang,Fujie Gao,Bolian Xu,Qiang Wu,Yining Fan,Yu Zhang,Yufei Jiang,Runsheng Huang,Xizhang Wang,Zheng Hu Chem. Sci., 2019,10, 6083-6090
-
Min-Ji Kim,Myoung-Seon Gong Analyst, 2012,137, 1487-1494
-
Syed Meheboob Elahi,M. V. Rajasekharan CrystEngComm, 2015,17, 7191-7198
53662-45-6 ((3-methylphenyl)aminomethanedithioic acid) 関連製品
- 1400563-40-7((3,6-Dimethylpyrazin-2-yl)methanol)
- 1305324-02-0(1-(2,4,5-Trifluorophenyl)propan-2-one)
- 2640889-46-7(6-Cyclopropyl-5-fluoro-2-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-3,4-dihydropyrimidin-4-one)
- 1461705-17-8(1-methyl-1,2,3,4-tetrahydroquinoline-8-sulfonyl chloride)
- 2005806-71-1(tert-butyl N-[3-(1-methyl-1H-pyrazol-5-yl)-3-oxopropyl]carbamate)
- 1361517-76-1(2'-Iodo-4'-methyl-3,4,5-trichlorobiphenyl)
- 2138241-73-1(2H-Pyrazolo[4,3-c]pyridine, 3-(6-fluoro-3-pyridinyl)-4,5,6,7-tetrahydro-)
- 712324-41-9(2-[2-(5-Chloroquinolin-8-yl)oxyethoxy]benzaldehyde)
- 2411246-29-0(N-[6-(5-Bromofuran-2-yl)pyrimidin-4-yl]-2-chloroacetamide)
- 1499177-28-4(2-(2-amino-3-ethoxy-3-oxopropyl)sulfanylacetic acid)
推奨される供給者
Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

pengshengyue
ゴールドメンバー
中国のサプライヤー
大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
